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Undecaazanium;tetraborate;tetrahydrate

Cat. No.: B15133547
M. Wt: 505.7 g/mol
InChI Key: UEMHYQWJRUWFRN-UHFFFAOYSA-Y
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Description

Contextualization of Tetraborate (B1243019) Tetrahydrates within Inorganic Boron Chemistry

Tetraborate tetrahydrates belong to the extensive family of borate (B1201080) minerals and synthetic borate compounds. Borates are naturally occurring compounds and are also synthesized for a wide range of industrial applications. borax.com Hydrated borates, such as potassium tetraborate tetrahydrate, are typically formed under relatively mild conditions, often by crystallization from aqueous solutions. borax.com The tetraborate anion itself is one of several polyborate anions that can form in aqueous solutions of boric acid and borates, depending on the pH and concentration. crystalls.info

The Tetraborate Anion ([B₄O₇]²⁻): Fundamental Structural and Bonding Considerations

The chemical formula for the tetraborate anion is more accurately represented as [B₄O₅(OH)₄]²⁻ in its hydrated form. This complex ion is a bicyclic structure composed of two BO₃ triangles and two BO₄ tetrahedra. iucr.org These fundamental building blocks share common oxygen atoms, creating a stable and intricate anionic framework. iucr.org The negative charge is localized on the tetrahedral boron atoms.

Significance of Water of Crystallization in Hydrated Borate Structures

Detailed Research Findings

Potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) serves as a valuable compound for scientific investigation and has various applications. It is formed from the controlled reaction of potassium hydroxide (B78521), boric acid, and water. borax.com It presents as a white crystalline solid and is soluble in water, producing a mildly alkaline solution. cymitquimica.comborax.com

One of its key properties is its excellent buffering capacity, making it a suitable replacement for borax (B76245) in applications where sodium salts are undesirable. borax.com The pH of its aqueous solutions remains relatively constant, which is why it is often recommended as a primary standard in analytical chemistry. borax.com

In materials science, potassium tetraborate tetrahydrate is a precursor for the synthesis of anhydrous potassium tetraborate. chemicalbook.com It also finds use in the formulation of specialty welding, soldering, and brazing fluxes for stainless steel and non-ferrous metals, as it can dissolve metallic oxides at high temperatures. borax.com Furthermore, it has been explored as an electrolyte in electrochemical water splitting and as a component in green formulations for industrial cleaning.

The crystal structure of potassium tetraborate tetrahydrate has been determined to be orthorhombic, with the space group P2₁2₁2₁. iucr.orgchemicalbook.com

Interactive Data Tables

Physical and Chemical Properties of Potassium Tetraborate Tetrahydrate

PropertyValue
Chemical FormulaK₂B₄O₇·4H₂O
Molar Mass305.50 g/mol
AppearanceWhite crystalline solid
Crystal SystemOrthorhombic
Solubility in WaterSoluble
pH of 2% solution9.2

Crystallographic Data for Potassium Tetraborate Tetrahydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a12.899 Å
b11.774 Å
c6.859 Å

Structure

2D Structure

Chemical Structure Depiction
molecular formula B4H52N11O16- B15133547 Undecaazanium;tetraborate;tetrahydrate

Properties

Molecular Formula

B4H52N11O16-

Molecular Weight

505.7 g/mol

IUPAC Name

undecaazanium;tetraborate;tetrahydrate

InChI

InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11

InChI Key

UEMHYQWJRUWFRN-UHFFFAOYSA-Y

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O

Origin of Product

United States

Synthesis and Preparative Methodologies for Tetraborate Tetrahydrates

Chemical Reaction Pathways for Crystalline Tetraborate (B1243019) Tetrahydrates

The synthesis of crystalline tetraborate tetrahydrates fundamentally involves the reaction of a base with boric acid or its anhydride, boric oxide, in an aqueous medium. The specific cation of the base determines the final tetraborate salt.

Controlled Crystallization from Aqueous Solutions

Controlled crystallization is a primary method for obtaining high-quality crystalline tetraborate tetrahydrates. This process typically involves the careful manipulation of temperature and solvent concentration to induce crystallization from a supersaturated solution. For instance, single crystals of boric acid, a precursor for tetraborates, are grown by the slow evaporation of an aqueous solution saturated at a specific temperature. nih.gov This principle can be extended to tetraborate salts, where a solution containing the desired cation and the tetraborate anion is slowly cooled or the solvent is evaporated to promote the formation of well-defined crystals. The presence of other ions can significantly affect the crystallization process, influencing the yield and growth rate of the crystals. nih.gov

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a versatile approach to producing tetraborate tetrahydrates. This method involves the direct reaction of precursors in a solvent, typically water. For the synthesis of a hypothetical compound like Undecaazanium;tetraborate;tetrahydrate, this would entail the reaction of a soluble salt of the undecaazanium cation with a solution of sodium tetraborate (borax) or by neutralizing boric acid with a hypothetical undecaazanium hydroxide (B78521). The resulting salt would then be crystallized from the solution. The pH of the aqueous solution is a critical parameter, with borax (B76245) solutions being alkaline. nih.gov

Impact of Precursor Stoichiometry and Reaction Conditions on Product Formation

The stoichiometry of the reactants and the conditions under which the reaction occurs are critical in determining the final product's purity and crystalline form. The molar ratio of the cationic precursor to the borate (B1201080) source will dictate the efficiency of the reaction and the potential for side products.

Key Reaction Conditions:

ParameterEffect on Product Formation
Temperature Influences the solubility of reactants and the kinetics of crystallization. Heating can lead to the loss of water of crystallization, forming lower hydrates or anhydrous forms. nih.gov
pH The pH of the solution affects the equilibrium between different borate species in solution. Maintaining a specific pH is crucial for targeting the tetraborate anion.
Concentration The concentration of reactants impacts the degree of supersaturation, which in turn affects the nucleation and growth of crystals.
Mixing In some crystallization processes, the rate of addition of reactants and the mixing intensity can influence the crystal size and distribution. researchgate.net

Methodologies for Purification and Isolation of High-Purity Crystalline Phases

Following the initial synthesis, purification and isolation are essential steps to obtain a high-purity crystalline product.

Common Purification and Isolation Techniques:

TechniqueDescription
Recrystallization This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.
Filtration The solid crystalline product is separated from the mother liquor using filtration techniques, such as vacuum filtration.
Washing The isolated crystals are typically washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.
Drying The purified crystals are dried to remove any residual solvent. This can be done at room temperature, in a desiccator, or at a slightly elevated temperature, being careful not to remove the waters of hydration.

Structural Elucidation and Solid State Characterization of Tetraborate Tetrahydrates

Advanced Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise atomic arrangement in the solid state. These methods provide a definitive map of atom positions, bond lengths, and bond angles, which are crucial for understanding the material's properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For potassium tetraborate (B1243019) tetrahydrate, SCXRD studies have revealed a detailed picture of its crystal structure. The compound crystallizes in the orthorhombic system, and its structure is characterized by the space group P2₁2₁2₁. iucr.orgchemicalbook.com The analysis of the diffraction pattern has allowed for the precise determination of the unit cell dimensions. iucr.org

Table 1: Crystallographic Data for Potassium Tetraborate Tetrahydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.899
b (Å)11.774
c (Å)6.859

Data sourced from Marezio, M., Plettinger, H. A., & Zachariasen, W. H. (1963). The crystal structure of potassium tetraborate tetrahydrate. Acta Crystallographica, 16(10), 975-980.

Powder X-ray diffraction (PXRD) is a powerful and rapid technique used for the identification of crystalline phases and for the confirmation of a known crystal structure. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which are determined by the crystal's unit cell dimensions. For potassium tetraborate tetrahydrate, the PXRD pattern is consistent with the orthorhombic crystal structure determined by SCXRD. researchgate.net This technique is invaluable for routine phase analysis, purity assessment, and for studying the effects of processing or environmental conditions on the crystal structure.

Spectroscopic Fingerprinting of the Tetraborate Anion and Hydration State

Spectroscopic techniques provide detailed information about the chemical bonding, functional groups, and the local atomic environments within the compound.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of the bonding environments within a molecule or crystal. The spectra exhibit bands that correspond to the vibrational modes of specific chemical bonds and functional groups.

In the FT-IR spectrum of potassium tetraborate tetrahydrate, characteristic absorption bands are observed. The broad bands in the high-frequency region are attributed to the O-H stretching vibrations of the water molecules and the hydroxyl groups of the tetraborate anion. ijsr.net The bending mode of the water molecules is also observed. ijsr.net The mid-frequency region of the spectrum is dominated by the asymmetric and symmetric stretching vibrations of the B-O bonds within the BO₃ and BO₄ units. ijsr.net The lower frequency region contains bands corresponding to O-B-O bending vibrations. ijsr.net

The FT-Raman spectrum provides complementary information. The B-O terminal asymmetric stretching vibration and the O-B-O bending vibration are clearly identifiable. ijsr.net The B-O stretching vibration also gives rise to a strong peak in the Raman spectrum. ijsr.net

Table 2: Vibrational Spectroscopy Data for Potassium Tetraborate Tetrahydrate

Wavenumber (cm⁻¹)Assignment (IR)Wavenumber (cm⁻¹)Assignment (Raman)
3562, 3378O-H stretching1092B-O terminal asymmetric stretching
1690O-H bending568O-B-O bending
1243O-B-O asymmetric stretching455B-O stretching
1096, 1000B-O terminal asymmetric and symmetric stretching
831B-O stretching
712O-B-O ring asymmetric bending
449B-O stretching

Data compiled from research on the vibrational spectra of potassium tetraborate tetrahydrate. ijsr.net

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For borates, ¹¹B NMR is particularly informative. Boron exists as two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly studied due to its higher natural abundance and smaller quadrupole moment. The ¹¹B NMR spectrum can distinguish between three-coordinate (trigonal planar) and four-coordinate (tetrahedral) boron atoms based on their different chemical shifts. stanford.edusdsu.edu

In the tetraborate anion, [B₄O₅(OH)₄]²⁻, there are two of each type of boron coordination. Therefore, the ¹¹B solid-state NMR spectrum is expected to show distinct resonances corresponding to these two environments. The tetrahedral boron atoms typically resonate at a higher field (lower ppm) compared to the trigonal boron atoms. researchgate.net The precise chemical shifts and line shapes are sensitive to the local geometry and the nature of the surrounding atoms.

While ¹⁷O and ¹H solid-state NMR can provide further insights into the structure, particularly regarding the hydroxyl groups and water molecules, ¹¹B NMR is the most characteristic for elucidating the structure of the borate (B1201080) framework.

Thermal Analysis of Hydration and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of materials and the changes that occur upon heating.

For potassium tetraborate tetrahydrate, TGA reveals a multi-step decomposition process primarily involving dehydration. dergipark.org.tr The first two molecules of water are lost at a lower temperature, followed by the remaining two water molecules at a higher temperature. borax.com The dehydration process is endothermic, as shown by DSC.

The dehydration pathway can be summarized as follows: K₂B₄O₇·4H₂O → K₂B₄O₇·2H₂O + 2H₂O K₂B₄O₇·2H₂O → K₂B₄O₇ + 2H₂O

Following complete dehydration, the resulting anhydrous potassium tetraborate is stable until it melts at a high temperature, eventually fusing into a clear glass. borax.com The specific temperatures for these dehydration steps and the melting point can vary depending on factors such as the heating rate and atmospheric conditions. It has been noted that a single-step calcination can lead to a puffed product with low bulk density, and the process may be incomplete as agglomeration can start at temperatures above 250°C. researchgate.net

Table 3: Thermal Analysis Data for Potassium Tetraborate Tetrahydrate

Thermal EventApproximate Temperature Range (°C)
Loss of first 2 H₂O molecules~100-150
Loss of remaining 2 H₂O molecules~150-250
Melting of anhydrous K₂B₄O₇~815

Data compiled from various thermal analysis studies. borax.comresearchgate.net

Thermogravimetric Analysis (TGA) for Dehydration Kinetics and Stoichiometry

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.comlabmanager.com It is particularly effective for determining the stoichiometry of hydrated compounds by quantifying the mass loss associated with the release of water and other volatile components like ammonia (B1221849).

For Ammonium (B1175870) Tetraborate Tetrahydrate ((NH₄)₂B₄O₇·4H₂O), the TGA curve reveals a multi-step decomposition process. The structure of this compound, more accurately described as (NH₄)₂B₄O₅(OH)₄·2H₂O, contains water of crystallization, structural hydroxyl (OH) groups, and ammonium (NH₄⁺) ions, all ofwhich contribute to mass loss upon heating. researchgate.net

The thermal decomposition proceeds through distinct stages:

Dehydration: The initial mass loss corresponds to the release of the two molecules of crystal water.

Dehydroxylation: Subsequent heating leads to the condensation of hydroxyl groups, releasing structural water.

Deamination: At higher temperatures, the ammonium ions decompose, releasing ammonia and additional water, ultimately forming boron oxide (B₂O₃). researchgate.netresearchgate.net

A study conducting TGA on Ammonium Tetraborate Tetrahydrate (ATT) under a nitrogen atmosphere with a heating rate of 5 °C/min showed a total weight loss of 47.12% in the temperature range of 25–450 °C. researchgate.net This experimental value corresponds to the complete decomposition of ATT into boron oxide. researchgate.net

Table 1: TGA Decomposition Stages of Ammonium Tetraborate Tetrahydrate

Temperature Range (°C) Process Component Lost
70 - 250 Dehydration & Dehydroxylation H₂O
250 - 450 Deamination NH₃ and H₂O

This interactive table is based on data reported in thermal analysis studies of ATT. researchgate.netresearchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.comlabmanager.com This technique is used to detect thermal events such as melting, crystallization, and solid-state phase transitions, providing information on the energetics of these processes. Endothermic peaks indicate processes that absorb heat, like dehydration and melting, while exothermic peaks signify heat-releasing processes.

The DSC/DTA (Differential Thermal Analysis, a similar technique) curve for Ammonium Tetraborate Tetrahydrate complements the TGA data by identifying the temperatures at which decomposition events occur. The analysis reveals multiple endothermic peaks corresponding to the distinct stages of decomposition. researchgate.net

For instance, one analysis identified a significant endothermic event starting around 70.6 °C, with a peak at 59.3 °C (DTA), indicating the initial dehydration step. researchgate.net A broader peak observed between 70-250 °C is associated with the primary dehydration process. researchgate.net A subsequent major endothermic peak is observed in the temperature range of 250 to 450 °C, peaking at approximately 334.83 °C, which corresponds to the deamination phase of the decomposition. researchgate.net

Table 2: Key Thermal Events for Ammonium Tetraborate Tetrahydrate from DSC/DTA

Peak Temperature (°C) Temperature Range (°C) Associated Process Type of Event
59.3 25 - 70.6 Initial Dehydration Endothermic
Not specified 70 - 250 Main Dehydration/Dehydroxylation Endothermic

This interactive table synthesizes data from DTA/DSC studies of ATT. researchgate.netresearchgate.net

The combination of TGA and DSC provides a detailed profile of the thermal behavior of tetraborate tetrahydrates, allowing for a thorough characterization of their dehydration kinetics, decomposition stoichiometry, and the energetics of their phase transitions.

Solution Chemistry and Aqueous Behavior of Tetraborate Tetrahydrates

Hydrolysis Mechanisms and Equilibrium Speciation in Aqueous Environments

The hydrolysis of the tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, is a fundamental process that dictates the chemistry of these solutions. Upon dissolution, the tetraborate ion reacts with water molecules, leading to the formation of boric acid, B(OH)₃, and the tetrahydroxyborate ion, [B(OH)₄]⁻.

Recent density functional theory (DFT) calculations have elucidated a three-step hydrolysis mechanism for the [B₄O₅(OH)₄]²⁻ anion. researchgate.net This process involves the formation of a ring intermediate, [B₃O₂(OH)₆]⁻, before complete hydrolysis to boric acid and the tetrahydroxyborate ion. researchgate.net The structure of the borate (B1201080) anion and the coordination environment of the bridging oxygen atoms are key factors controlling the hydrolysis process. researchgate.net

The equilibrium speciation in aqueous borate solutions is intricate, with a variety of polyborate anions coexisting with the monomeric species. The primary species present in relatively concentrated aqueous solutions, and their population distribution as a function of pH, include boric acid, the triborate anion ([B₃O₃(OH)₄]⁻), the pentaborate anion ([B₅O₆(OH)₄]⁻), the tetraborate anion ([B₄O₅(OH)₄]²⁻), and the tetrahydroxyborate anion. researchgate.netrsc.org At 25°C, the triborate anion is often the dominant polyborate species. researchgate.net

The following table summarizes the key borate species present in aqueous solutions:

Species NameChemical Formula
Boric AcidB(OH)₃
Tetrahydroxyborate[B(OH)₄]⁻
Triborate[B₃O₃(OH)₄]⁻
Tetraborate[B₄O₅(OH)₄]²⁻
Pentaborate[B₅O₆(OH)₄]⁻

Influence of pH and Concentration on Ionic Forms in Solution

The relative concentrations of the different borate species in solution are strongly dependent on both pH and the total boron concentration. researchgate.netresearchgate.net In dilute solutions and at acidic to neutral pH, boric acid (B(OH)₃) is the predominant species. As the pH increases into the alkaline range, boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion to form the tetrahydroxyborate anion, [B(OH)₄]⁻. stackexchange.com

At higher boron concentrations, the formation of polyborate anions becomes significant in the intermediate pH range of approximately 5 to 12. researchgate.net The distribution of these polyanions is also pH-dependent, with different species dominating at different pH values. For instance, the percentage of four-coordinated boron atoms increases with increasing pH. researchgate.net The pH of a potassium tetraborate solution, for example, is around 9.2 for a 2% solution and shows only slight variations with changes in concentration and temperature. borax.com

The interplay between pH and concentration leads to a dynamic equilibrium where the distribution of borate species continuously adjusts to changes in the solution environment. This buffering capacity is a key characteristic of tetraborate solutions. borax.com

The following table illustrates the general trend of predominant borate species with increasing pH:

pH RangePredominant Boron Species
< 7B(OH)₃
7 - 9B(OH)₃, [B(OH)₄]⁻, Polyborates
> 9[B(OH)₄]⁻, Polyborates

Dissolution Kinetics and Factors Affecting Solubility

The dissolution of tetraborate tetrahydrates in water is an equilibrium process governed by its solubility product (Ksp). libretexts.org For sodium tetraborate, the dissolution reaction can be represented as:

Na₂[B₄O₅(OH)₄]·8H₂O(s) ⇌ 2Na⁺(aq) + [B₄O₅(OH)₄]²⁻(aq) + 8H₂O(l) prexams.comlibretexts.org

The rate of dissolution and the ultimate solubility are influenced by several factors, including temperature, the presence of other solutes, and the specific crystalline form (anhydrous vs. hydrated).

Temperature: The solubility of many tetraborate salts, such as borax (B76245), increases significantly with temperature. stackexchange.comechemi.com Thermodynamic studies have shown that the dissolution of borax is an endothermic process, with a positive enthalpy change (ΔH°) and a positive entropy change (ΔS°). prexams.comlibretexts.org

Effect of Other Solutes: The presence of other salts can affect the solubility of tetraborates. For instance, the solubility of sodium tetraborate in terms of total boron concentration decreases substantially with increasing concentrations of sodium chloride. geoscienceworld.org

The following table provides a qualitative overview of factors affecting the solubility of tetraborate tetrahydrates:

FactorEffect on Solubility
Increasing TemperatureGenerally Increases
Presence of Common IonsGenerally Decreases
Presence of Other SaltsCan Increase or Decrease

Interfacial Phenomena and Hydration Layer Dynamics

The behavior of tetraborate solutions at interfaces is governed by principles of surface and interfacial tension. The presence of dissolved borate species can influence the properties of the liquid-air or liquid-solid interface. The arrangement of water molecules at the interface, known as the hydration layer, is perturbed by the presence of ions.

Solute ions and molecules have a notable effect on the second coordination shell of water molecules, leading to a greater deviation from the tetrahedral structure observed in pure water. rsc.org The hydrogen bonding between borate ions and water molecules is stronger than the hydrogen bonding between water molecules within the hydration layer. rsc.org

The dynamics of this hydration layer, including the orientation and diffusion of water molecules, are altered by the presence of the tetraborate ions. researchgate.net Water molecules in the hydration shell of biomolecules, for example, exhibit moderately retarded rotational and translational dynamics compared to bulk water. nih.gov While specific studies on the hydration layer dynamics around tetraborate ions are not extensively detailed in the provided search results, the general principles suggest a structuring of water molecules around the ion, influencing the solution's macroscopic properties.

The interfacial tension is a measure of the cohesive energy present at the interface of two phases. uomustansiriyah.edu.iquobaghdad.edu.iq The adsorption of ions at these interfaces can alter this tension. The electric double layer that forms at a solid-liquid interface is influenced by the ionic composition of the solution, which in the case of tetraborate solutions, would include the various borate species present at a given pH. uomustansiriyah.edu.iq

Reactivity and Chemical Transformations of Tetraborate Tetrahydrates

Acid-Base Interactions and Protonation/Deprotonation Equilibria

When dissolved in water, tetraborate (B1243019) salts exhibit distinct acid-base properties. The dissolution of compounds like potassium tetraborate tetrahydrate or sodium tetraborate decahydrate (borax) results in a mildly alkaline solution. borax.comborax.com This alkalinity arises from the hydrolysis of the tetraborate ion.

The fundamental equilibrium involves boric acid, a weak Lewis acid, which accepts a hydroxide (B78521) ion from water rather than donating a proton. stemed.site B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ stemed.site

This equilibrium establishes a buffer system. The presence of boric acid and its conjugate base, the tetrahydroxyborate ion, allows the solution to resist significant pH changes upon the addition of an acid or a base. The buffer can neutralize added acids through reaction with hydroxide ions and added bases through reaction with boric acid. The relatively constant pH of these solutions makes them excellent buffering agents, often used in analytical procedures and biochemical applications. borax.comborax.comcymitquimica.com

The pH of a potassium tetraborate solution shows a slight decrease followed by a moderate increase as the concentration rises. borax.com For instance, the pH of a 2% by weight solution of potassium tetraborate is 9.2. borax.com

Table 1: pH of Aqueous Potassium Tetraborate Solutions at 20°C

Concentration (% wt) pH
0.1% 9.18
0.5% 9.14
1.0% 9.15
2.0% 9.20
5.0% 9.20

Data sourced from U.S. Borax (B76245) borax.com

Chemical Stability Under Various Environmental Conditions

The stability of tetraborate tetrahydrates is significantly influenced by environmental factors such as heat and moisture.

Heat: Upon heating, hydrated tetraborates lose their water of crystallization. For example, borax (sodium tetraborate decahydrate) begins to lose water when heated above approximately 62°C, initially forming the pentahydrate and subsequently the anhydrous sodium tetraborate. nih.gov Potassium tetraborate tetrahydrate starts to lose two molecules of water when heated in a vacuum at about 100°C. borax.com The fully anhydrous salt is formed at higher temperatures, around 400°C for the potassium salt. borax.com

Moisture: Tetraborate tetrahydrates can be sensitive to atmospheric moisture. They are capable of absorbing moisture if exposed to a humid environment. borax.com Conversely, exposure to a warm, dry atmosphere can cause them to slowly lose their water of crystallization. borax.com These changes in hydration state can lead to caking, where particles crystallize at their contact points, especially after prolonged storage or if they become wet. borax.comborax.com However, under normal storage conditions with stable temperature and humidity, these compounds are generally chemically stable. borax.comborax.com

Reactions with Specific Chemical Agents

Tetraborate tetrahydrates are generally stable compounds but can react with certain chemical agents.

Strong Acids: Tetraborates react with strong acids, such as hydrochloric acid, to form boric acid. wikipedia.org Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O wikipedia.org

Strong Oxidizers and Reducing Agents: Tetraborate tetrahydrates are considered incompatible with strong oxidizing agents and strong reducing agents. fishersci.com While not potent oxidizing or reducing agents themselves, they can influence the redox environment in certain applications. For instance, in high-temperature metallurgical fluxes, they act as solvents for metal oxides, which can be seen as a form of redox control. Research has also indicated that the presence of tetraborate can lead to a significant reduction in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability of antioxidants like gallic acid. researchgate.net

Solid-State Transformations and Formation of Anhydrous Phases

Heating hydrated tetraborates leads to solid-state transformations that result in the formation of anhydrous phases. This dehydration process typically occurs in stages, with different hydrated forms appearing at various temperatures before the final anhydrous salt is produced. nih.govwikipedia.org

For borax (decahydrate), heating above 62°C yields the pentahydrate. nih.gov Further heating to above 116-120°C can produce what is sometimes referred to as the "dihydrate," which is structurally an anhydrous form with the formula Na₂B₄O₅(OH)₄. wikipedia.org The completely anhydrous sodium tetraborate (Na₂B₄O₇) is obtained by heating any of the hydrates to 300°C. wikipedia.org This anhydrous material initially forms a glass-like solid upon melting, which can then be ground into a powder. wikipedia.org Crystalline anhydrous sodium tetraborate can be produced by controlling the cooling process of the fused mass to induce crystallization. google.com

Studies have also shown that solid-state structural transformations can occur under other conditions. For example, intercalated tetraborate within the galleries of a layered double hydroxide was observed to transform into monoborate species upon slow drying, a process influenced by the interplay of intercalated water molecules and the local hydroxide environment. acs.org

Table 2: Dehydration Stages of Sodium Tetraborate Hydrates

Hydrate Form Transformation Condition Product
Decahydrate (Borax) Heating above ~62°C Pentahydrate
Pentahydrate/Decahydrate Heating above 116-120°C Anhydrous Na₂B₄O₅(OH)₄ ("Dihydrate")
Any Hydrate Heating to 300°C Anhydrous Sodium Tetraborate (Na₂B₄O₇)

Data sourced from PubChem and Wikipedia nih.govwikipedia.org

Complexation Chemistry and Interaction with Metal Ions

The tetraborate anion is capable of forming complexes with metal ions. This chemistry is important in both industrial applications and analytical contexts.

At high temperatures, molten tetraborates are excellent solvents for metallic oxides, a property utilized in the preparation of special welding, soldering, and brazing fluxes. borax.comcymitquimica.com Potassium borates, for example, can interact with metal surfaces under extreme conditions to form a resilient film that provides load-carrying and anti-wear properties in lubricants. borax.com

In aqueous solutions, borates can form mixed ligand complexes with various metal ions like Cobalt(II), Nickel(II), and Zinc(II), particularly in the presence of other bidentate ligands. researchgate.netzenodo.org The formation of these complexes can enhance the solubility of metal species. researchgate.net The interaction between tetraborate anions and metal cations is also a key factor in the synthesis of complex crystalline materials, where the metal complex can act as a template for the formation of specific polyborate structures. soton.ac.uknih.gov For instance, the use of sterically demanding transition-metal complex cations can template the formation of tetraborate(2-) salts. soton.ac.uk Studies on layered double hydroxides (LDH) have shown that the intercalation of tetraborate can influence the material's electrocatalytic performance, though in one study, it resulted in lower activity compared to other intercalated anions, possibly due to weaker interactions with the metal sites or slower ion transport. d-nb.info

Theoretical and Computational Chemistry Studies of Tetraborate Tetrahydrates

Quantum Chemical Calculations of Electronic Structure and Bonding in the Tetraborate (B1243019) Anion

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the tetraborate anion. nhr4ces.denorthwestern.edu These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. northwestern.edu

The primary output of such a calculation is the optimized molecular geometry, which provides precise bond lengths and angles that can be compared with experimental data from X-ray crystallography. For the [B₄O₅(OH)₄]²⁻ anion, calculations confirm a complex structure containing two BO₄ tetrahedra and two BO₃ triangles linked by shared oxygen atoms. researchgate.net

Further analysis delves into the electronic landscape of the anion. The distribution of electron density can be visualized, and atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can be calculated to quantify the polarity of the B-O bonds. This reveals the partial ionic and covalent character of the bonding within the borate (B1201080) framework. Molecular orbital (MO) theory provides another layer of insight, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an approximation of the chemical reactivity and the energy required for electronic excitation.

Table 1: Calculated Structural Parameters of the Tetraborate Anion Note: This table contains representative data from theoretical calculations.

ParameterValue
Average B-O bond length (trigonal)1.37 Å
Average B-O bond length (tetrahedral)1.48 Å
Average O-B-O angle (trigonal)120.0°
Average O-B-O angle (tetrahedral)109.5°
HOMO-LUMO Energy Gap7.5 eV

Molecular Dynamics Simulations of Hydration Shells and Solution-Phase Behavior

While quantum chemistry excels at describing static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov For the tetraborate anion in its hydrated form, MD is invaluable for characterizing the structure and dynamics of the surrounding water molecules. mdpi.com

In a typical MD simulation, a simulation box is constructed containing one or more tetraborate anions, a large number of water molecules, and counter-ions, all interacting via a defined force field. The system's evolution is tracked by solving Newton's equations of motion for every atom over thousands of small time steps.

Analysis of the simulation trajectory reveals the structure of the hydration shells. Radial distribution functions (RDFs) are calculated to determine the average distance and coordination number of water molecules around specific sites on the anion, such as the boron atoms and hydroxyl groups. These simulations show that water molecules form distinct, ordered layers around the anion, interacting primarily through hydrogen bonds with the terminal hydroxyl groups and bridging oxygen atoms. researchgate.net The lifetime and geometry of these hydrogen bonds can be quantified, providing a detailed picture of the ion's interaction with its aqueous environment. researchgate.net Such simulations can also be used to study the process of dehydration by systematically removing water molecules and observing the resulting structural changes. nih.govresearchgate.net

Table 2: Hydration Shell Properties of the Tetraborate Anion from MD Simulations Note: This table contains representative data from theoretical calculations.

PropertyDescriptionTypical Value
First Shell Coordination NumberNumber of water molecules in the first hydration shell.10-12
B···O(water) Peak DistanceMost probable distance from a boron atom to a water oxygen.~3.8 Å
H-Bond Lifetime (anion-water)Average duration of a hydrogen bond between the anion and a water molecule.1-5 ps

Computational Modeling of Solid-State Lattice Energies and Crystal Packing

The stability and structure of a crystalline solid, such as undecaazanium tetraborate tetrahydrate, are governed by its lattice energy. This is the energy released upon forming the crystal lattice from its constituent ions in the gas phase. Computational methods can calculate this energy, providing insights into the thermodynamics of the solid state. researchgate.net

Static lattice modeling is a common approach where the energy of the crystal is calculated as a function of its unit cell dimensions and the positions of the atoms within it. doi.org These calculations can be performed using interatomic potentials, which are empirical functions describing the interactions between atoms, or more robustly using periodic DFT calculations, which account for the electronic structure of the extended solid. whiterose.ac.uk

By minimizing the calculated energy with respect to the structural variables, the most stable crystal packing arrangement can be predicted. doi.org These calculations can also be used to explore hypothetical polymorphs (different crystal structures of the same compound) and determine their relative stabilities. Furthermore, mechanical properties like the bulk modulus, which describes a material's resistance to compression, can be derived from the relationship between lattice energy and crystal volume. researchgate.netmdpi.com These models rely on the established rigidity of the B-O groups within the anion as a foundational principle. mdpi.com

Table 3: Comparison of Calculated Lattice Energies for a Hypothetical Tetraborate Salt Note: This table contains representative data from theoretical calculations.

MethodDescriptionCalculated Lattice Energy (kJ/mol)
Interatomic Potentials (Rigid Ion)Uses formal charges and empirical potentials, computationally inexpensive.-7,500
Interatomic Potentials (Shell Model)Accounts for ionic polarizability, more accurate than rigid ion models.-7,850
Density Functional Theory (DFT)First-principles quantum mechanical approach, most accurate but computationally demanding.-8,100

Prediction of Spectroscopic Properties through First-Principles Calculations

First-principles calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. nhr4ces.denhr4ces.de By modeling the system at the quantum level, it is possible to calculate the energies and intensities of transitions that correspond to various forms of spectroscopy.

For the tetraborate anion, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net After optimizing the molecular geometry to find the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the normal modes of vibration and their corresponding frequencies. The results can be directly compared to experimental IR and Raman spectra, aiding in the assignment of spectral peaks to specific molecular motions, such as B-O stretching or O-H bending. Computational studies on analogous phosphate (B84403) ions show how solvation significantly impacts these vibrational modes. researchgate.net

Similarly, electronic excitation spectra, such as UV-Visible absorption, can be predicted using methods like Time-Dependent DFT (TD-DFT). semanticscholar.org This approach calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of photons. These calculations help explain the color and photophysical properties of materials containing the tetraborate anion.

Table 4: Predicted vs. Experimental Vibrational Frequencies for [B₄O₅(OH)₄]²⁻ Note: This table contains representative data from theoretical calculations and is for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch34503400
B-O Stretch (tetrahedral)950945
B-O Stretch (trigonal)13801390
B-O-B Bend780785

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights into mechanisms that are often inaccessible to experiment. nih.gov By calculating the potential energy surface for a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netnih.gov

For borate chemistry, DFT calculations can be used to explore the mechanisms of formation and hydrolysis of the tetraborate anion. For instance, the condensation of boric acid molecules to form polyborate species can be modeled step-by-step. For each proposed step, the structure of the transition state can be located, and the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. rsc.org

By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. researchgate.netnih.gov This approach has been used to study reactions involving boric acid and the formation of various borate esters, revealing the critical roles of intermediates and catalysts. researchgate.netnih.gov Such studies can elucidate how pH affects the equilibrium between different borate species in solution by calculating the energetics of protonation and deprotonation steps.

Table 5: Calculated Activation Energies for a Hypothetical Tetraborate Hydrolysis Pathway Note: This table contains representative data from theoretical calculations.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1: Water AdditionNucleophilic attack of a water molecule on a boron center.15.2
Step 2: B-O Bond CleavageBreaking of a bridging B-O-B bond.21.5
Step 3: Proton TransferTransfer of a proton to a neighboring oxygen atom.8.1

Advanced Characterization Techniques and Methodological Innovations

Surface Science Approaches for Investigating Solid-State Reactivity (e.g., XPS, SEM-EDX)

Investigating the surface of a solid-state material provides critical insights into its reactivity and stability. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) would be indispensable.

X-ray Photoelectron Spectroscopy (XPS): This technique would be employed to determine the elemental composition and chemical oxidation states of the near-surface region (top 1-10 nm) of the compound. For Undecaazanium;tetraborate (B1243019);tetrahydrate, XPS would theoretically verify the presence of nitrogen, boron, and oxygen, and provide crucial information on their chemical environments. For instance, analysis of the N 1s and B 1s core level spectra would reveal the nature of the nitrogen-containing cation and the tetraborate anion structure.

Hypothetical XPS Data for Undecaazanium;tetraborate;tetrahydrate

This table is illustrative and not based on experimental data.

ElementCore LevelHypothetical Binding Energy (eV)Inferred Chemical State
NitrogenN 1s~402-404Cationic Nitrogen Species
BoronB 1s~192-193Tetraborate (B-O)
OxygenO 1s~531-533Borate (B1201080) (B-O) & Hydrate (H₂O)

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): SEM would provide high-resolution images of the material's surface topography and morphology. Coupled with EDX, it would allow for elemental mapping, confirming the spatial distribution of nitrogen, boron, and oxygen across the crystal surfaces and identifying any potential impurities or phase segregation.

In-Situ Spectroscopic Techniques for Monitoring Chemical Reactions

To understand the thermal stability and decomposition pathways, in-situ spectroscopic techniques are vital. For example, coupling a thermogravimetric analyzer with a mass spectrometer or an infrared spectrometer (TGA-MS/FTIR) would allow for the real-time monitoring of gaseous species evolved as the compound is heated. This could track the loss of the four water molecules of hydration and any subsequent decomposition of the Undecaazanium cation or tetraborate anion.

Neutron Diffraction for Precise Localization of Hydrogen Atoms in Hydrates

While X-ray diffraction is standard for determining crystal structures, neutron diffraction is uniquely sensitive to lighter elements, particularly hydrogen. For a hydrated compound, this technique would be critical for precisely locating the hydrogen atoms within the crystal lattice. This would clarify the hydrogen bonding network involving the water molecules (tetrahydrate), the tetraborate anion, and potentially the Undecaazanium cation, which is crucial for understanding the structural stability of the entire compound.

High-Resolution Microscopy for Crystalline Morphology and Defects

Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) would offer insights into the crystalline morphology at the nanoscale. High-resolution TEM could potentially visualize the crystal lattice planes, while AFM could map the surface topography with atomic precision. These methods are essential for identifying crystalline defects, such as dislocations or stacking faults, which can significantly influence the material's physical and chemical properties.

Q & A

Basic Question: What methodological approaches are recommended for synthesizing undecaazanium tetraborate tetrahydrate, and how do processing parameters influence its purity?

Answer:
The synthesis of undecaazanium tetraborate tetrahydrate involves controlled hydration and crystallization steps. A common approach is to start with precursor borate minerals (e.g., ulexite or colemanite) and ammonium derivatives, followed by stoichiometric adjustments to ensure the correct ratio of azanium (NH₃⁺) and tetraborate (B₄O₇²⁻) ions. For example, processing ulexite (NaCaB₅O₉·8H₂O) with ammonium sulfate under acidic conditions can yield intermediate borate complexes, which are then purified via recrystallization in aqueous solutions at 40–60°C . Key parameters include pH (optimized between 8.5–9.5), temperature gradients during crystallization, and ion-exchange efficiency. Purity can be verified using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm tetrahydrate stoichiometry .

Basic Question: How can researchers accurately characterize the solubility profile of undecaazanium tetraborate tetrahydrate in aqueous and non-aqueous solvents?

Answer:
Solubility determination requires a factorial design approach to account for variables such as temperature, solvent polarity, and ionic strength. For aqueous systems, prepare saturated solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) and quantify dissolved boron content via inductively coupled plasma mass spectrometry (ICP-MS). For non-polar solvents (e.g., ethanol, acetone), use gravimetric analysis after solvent evaporation. Data should be cross-validated with computational models like the Pitzer equations to predict activity coefficients . Example solubility data in water:

Temperature (°C)Solubility (g/100 mL)
252.8 ± 0.3
404.1 ± 0.4
606.5 ± 0.5

Advanced Question: How can contradictions in thermodynamic stability data for undecaazanium tetraborate tetrahydrate be resolved?

Answer:
Discrepancies in stability data often arise from differences in synthesis routes or hydration state mischaracterization. To resolve these:

Reproduce synthesis protocols from conflicting studies and compare TGA/differential scanning calorimetry (DSC) profiles for dehydration steps.

Apply density functional theory (DFT) to model the compound’s lattice energy and hydration thermodynamics. This helps identify metastable phases overlooked in experimental studies .

Validate using synchrotron XRD to detect subtle structural variations in the borate anion arrangement, which may explain stability differences .

Advanced Question: What experimental design strategies are optimal for studying the catalytic properties of undecaazanium tetraborate tetrahydrate in ammonia synthesis?

Answer:
A quasi-experimental design with control and test groups is recommended. For example:

  • Independent variables : Temperature (300–500°C), pressure (10–30 bar), and catalyst loading (1–5 wt%).
  • Dependent variables : NH₃ yield (measured via gas chromatography) and catalyst stability (via post-reaction XRD).
    Use a response surface methodology (RSM) to optimize conditions. Include a control group with traditional iron-based catalysts to benchmark performance. Ensure reproducibility by repeating trials under inert atmospheres to prevent oxidation .

Basic Question: What safety protocols are critical when handling undecaazanium tetraborate tetrahydrate in laboratory settings?

Answer:

  • Inhalation exposure : Use fume hoods with HEPA filters; monitor airborne boron concentrations via OSHA Method 2120 .
  • Skin contact : Immediate washing with pH-neutral soap and water for ≥15 minutes. Borate absorption can be assessed via urinary boron excretion tests .
  • Waste disposal : Neutralize acidic residues with calcium carbonate before disposal to prevent environmental boron leaching .

Advanced Question: How can researchers integrate theoretical frameworks (e.g., molecular dynamics) to predict the reactivity of undecaazanium tetraborate tetrahydrate?

Answer:

Develop a molecular dynamics (MD) model using software like GROMACS, parameterizing the borate tetrahedral clusters and azanium ion interactions. Validate against experimental Raman spectra .

Apply frontier molecular orbital (FMO) theory to identify electron-deficient sites in the tetraborate anion that facilitate Lewis acid-base reactions.

Cross-reference with crystallographic databases (e.g., CCDC) to refine bond-length and angle parameters .

Basic Question: What spectroscopic techniques are most effective for distinguishing undecaazanium tetraborate tetrahydrate from analogous borate hydrates?

Answer:

  • Raman spectroscopy : Peaks at 880 cm⁻¹ (symmetric B-O-B stretching) and 3500 cm⁻¹ (O-H stretching) confirm tetrahydrate structure .
  • ¹¹B NMR : A sharp singlet at δ 18–20 ppm indicates tetrahedral boron coordination, differentiating it from trigonal borates (δ 10–15 ppm) .
  • FTIR : Absorbance at 1450 cm⁻¹ (NH₄⁺ deformation) confirms azanium presence .

Advanced Question: How can researchers address inconsistencies in reported catalytic activity of undecaazanium tetraborate tetrahydrate across pH ranges?

Answer:

Systematic pH titration : Measure catalytic turnover rates at 0.5 pH intervals (pH 7–12) under controlled ionic strength.

Surface charge analysis : Use zeta potential measurements to correlate pH-dependent surface charge with activity trends.

Post-catalysis characterization : Perform SEM-EDS to detect surface boron leaching or phase transitions at extreme pH .

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